Bithionolate sodium
Description
Historical Context of Research and Compound Repurposing
Bithionol (B75329), the parent compound of bithionolate sodium, was introduced into clinical medicine several decades ago, primarily valued for its bactericidal and anthelmintic activity. chemicalbook.com It was incorporated into various topical preparations, including soaps and cosmetics, for its disinfectant properties. chemicalbook.com However, by the late 1960s, a significant number of photosensitivity reactions were reported in individuals using products containing bithionol. chemicalbook.com These adverse effects, characterized as photocontact sensitization, led to the withdrawal of its approval for use in such preparations in the United States in 1967. drugbank.comnih.gov Research from that era focused on understanding the mechanisms of this photosensitivity, with studies identifying the action spectra and cross-sensitivities to other halogenated compounds like hexachlorophene (B1673135) and salicylanilides. nih.govoup.com
Despite its removal from topical consumer products, oral formulations of bithionol continued to be utilized for treating specific parasitic infections, such as paragonimiasis and fascioliasis, particularly in regions where these diseases are prevalent. chemicalbook.com The mechanism of its anthelmintic action was investigated, with studies suggesting it works by inhibiting the oxidative phosphorylation pathway in parasites like Paragonimus westermani and causing morphological changes in Fasciola hepatica. chemicalbook.com
In recent years, the concept of drug repurposing has brought bithionol and its sodium salt back into the spotlight of academic research. Scientists are exploring its potential in oncology, moving beyond its original applications. Preclinical studies have investigated its efficacy as an anti-cancer agent. For instance, research has demonstrated its ability to induce cytotoxic effects in various ovarian cancer cell lines, irrespective of their sensitivity to cisplatin (B142131). nih.govapexbt.com Further investigations have explored its potential against acute myeloid leukaemia (AML), where it has been shown to suppress AML stem-like cells. nih.gov
Significance in Contemporary Chemical and Biomedical Research
The contemporary significance of this compound in research is multifaceted, extending from its use as a chemical tool to its exploration as a lead compound for new therapeutic agents. A pivotal area of modern research is its potent and specific inhibition of soluble adenylyl cyclase (sAC). wikipedia.orgresearchgate.net
Inhibition of Soluble Adenylyl Cyclase (sAC):
Bithionol has been identified as a potent inhibitor of sAC, an enzyme crucial for converting adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). wikipedia.orgresearchgate.net Unlike transmembrane adenylyl cyclases, sAC is uniquely activated by bicarbonate. wikipedia.org Research, including X-ray crystallography studies, has revealed that bithionol exerts its inhibitory effect by binding to the allosteric bicarbonate binding site of sAC. researchgate.net This binding induces a conformational change that interferes with the active site's ability to bind ATP, thus inhibiting cAMP production. wikipedia.org This specific mechanism makes bithionol a valuable research tool for studying the physiological roles of sAC, which are implicated in processes such as sperm capacitation, regulation of eye pressure, and acid-base balance. wikipedia.org However, the concentrations of bithionol required to inhibit sAC are often cytotoxic in vivo, which currently limits its direct therapeutic application in this context. wikipedia.org
Anticancer Research:
Building on the initial repurposing interest, recent biomedical research has delved deeper into the anticancer mechanisms of bithionol. Studies have shown that it can induce caspase-mediated apoptosis in cancer cells. apexbt.comnih.gov In the context of acute myeloid leukemia, research indicates that bithionol suppresses NF-κB signaling and induces oxidative stress, which in turn leads to both apoptosis and ferroptosis in AML cells. nih.gov In vivo studies using xenograft models of ovarian cancer have shown that while bithionol may not significantly reduce tumor size on its own, it does induce apoptosis within the tumor tissue, suggesting potential for further optimization or combination therapies. nih.govnih.gov
Antimicrobial and Antibiofilm Research:
Beyond its traditional anthelmintic use, recent studies have highlighted the potential of bithionol against a range of microbial threats. It has demonstrated potent antibacterial efficacy against multiple clinical strains of Mycobacterium abscessus, a challenging pathogen. mdpi.com Notably, it exhibits bactericidal activity and has shown a remarkable ability to eliminate established biofilms of this bacterium. mdpi.com Research has also indicated its effectiveness against persister cells of MRSA (methicillin-resistant Staphylococcus aureus) by disrupting bacterial membrane integrity. mdpi.com Furthermore, synergistic antimicrobial and antibiofilm effects have been observed when bithionol is combined with other antibiotics, such as colistin, against multidrug-resistant organisms. mdpi.com
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C12H4Cl4Na2O2S | wikipedia.org |
| Molecular Weight | 400.02 g/mol | wikipedia.org |
| Parent Compound | Bithionol | wikipedia.org |
| Parent CAS Number | 97-18-7 | wikipedia.org |
Table 2: In Vitro Anticancer Activity of Bithionol
| Cancer Type | Key Findings | Mechanism of Action | Reference |
|---|---|---|---|
| Ovarian Cancer | Dose-dependent cytotoxicity in various cell lines, including cisplatin-resistant ones. | Induction of caspase-mediated apoptosis, cell cycle arrest, ROS generation. | nih.govapexbt.com |
| Acute Myeloid Leukaemia (AML) | Inhibition of viability of AML cells and suppression of AML stem-like cells. | Suppression of NF-κB signaling, induction of oxidative stress, leading to apoptosis and ferroptosis. | nih.gov |
Table 3: Inhibition of Soluble Adenylyl Cyclase (sAC) by Bithionol
| Parameter | Details | Significance | Reference |
|---|---|---|---|
| Target | Soluble Adenylyl Cyclase (sAC) | An intracellular enzyme that synthesizes cAMP, regulated by bicarbonate. | wikipedia.orgresearchgate.net |
| Mechanism of Inhibition | Binds to the allosteric bicarbonate binding site. | Induces a conformational change that prevents ATP from binding to the active site. | wikipedia.orgresearchgate.net |
| Research Application | Used as a chemical tool to study the physiological roles of sAC. | Helps in understanding processes like sperm capacitation and acid-base regulation. | wikipedia.org |
Structure
2D Structure
Properties
IUPAC Name |
disodium;2,4-dichloro-6-(3,5-dichloro-2-oxidophenyl)sulfanylphenolate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl4O2S.2Na/c13-5-1-7(15)11(17)9(3-5)19-10-4-6(14)2-8(16)12(10)18;;/h1-4,17-18H;;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNYZFZRGBBCWBI-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1SC2=C(C(=CC(=C2)Cl)Cl)[O-])[O-])Cl)Cl.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Cl4Na2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8021270 | |
| Record name | Sodium bithionolate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8021270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6385-58-6 | |
| Record name | Bithionolate Sodium [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006385586 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium bithionolate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8021270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2'-Thiobis(4,6-dichlorophenol) Disodium Salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | BITHIONOLATE SODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/66V0139H9A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis and Derivatization Approaches
Established Synthetic Methodologies
The primary and most established method for the synthesis of bithionolate sodium proceeds through a two-step process. The first and crucial step is the synthesis of its parent compound, bithionol (B75329) (2,2'-thiobis(4,6-dichlorophenol)). This is classically achieved through the electrophilic substitution reaction of 2,4-dichlorophenol with a sulfur dihalide, typically sulfur dichloride (SCl₂).
In this reaction, two molecules of 2,4-dichlorophenol react with one molecule of sulfur dichloride. The sulfur atom acts as an electrophile, and through the loss of two molecules of hydrogen chloride, a thioether linkage is formed between the two phenolic rings at the positions ortho to the hydroxyl groups. The reaction is typically carried out in the presence of a suitable solvent and may be catalyzed by a Lewis acid.
The subsequent step to obtain this compound is a straightforward acid-base reaction. Bithionol, being a diphenolic compound, possesses two acidic protons on the hydroxyl groups. Treatment of bithionol with two equivalents of a strong sodium base, such as sodium hydroxide (NaOH) or sodium methoxide (NaOCH₃), results in the deprotonation of both hydroxyl groups to form the corresponding disodium salt, this compound.
Table 1: Key Reactants in the Established Synthesis of this compound
| Reactant | Chemical Formula | Role |
|---|---|---|
| 2,4-Dichlorophenol | C₆H₄Cl₂O | Starting Material |
| Sulfur Dichloride | SCl₂ | Sulfurating Agent |
Exploration of Novel Synthetic Routes
While the classical synthesis of bithionol remains the predominant route, the broader field of thiobisphenol synthesis has seen some advancements. Research into alternative methodologies for creating the thioether bond is ongoing, driven by the desire for milder reaction conditions, improved yields, and greater substrate scope. These explorations, while not always directly applied to this compound, offer potential avenues for its synthesis.
One area of exploration involves the use of elemental sulfur in the presence of a base and an activating agent to directly couple phenolic compounds. Such methods could potentially offer a more atom-economical approach compared to the use of sulfur dihalides. However, the regioselectivity of such reactions can be a challenge, and their application to the specific synthesis of 2,2'-thiobis(4,6-dichlorophenol) is not well-documented in publicly available literature.
Further research in catalytic C-S bond formation, utilizing transition metal catalysts, represents another frontier that could lead to novel synthetic routes for bithionol and, by extension, this compound. These methods often provide high efficiency and selectivity under milder conditions.
Structure-Activity Relationship (SAR) Studies of Analogues and Derivatives
Understanding the relationship between the chemical structure of this compound and its activity is crucial for the rational design of more potent or selective analogues. Although specific and extensive SAR studies on a wide range of this compound derivatives are not abundant, some principles can be derived from existing data on bithionol and related halogenated bisphenolic compounds.
The design of modified structures of this compound primarily revolves around several key regions of the molecule: the phenolic hydroxyl groups, the chlorine substituents on the aromatic rings, and the bridging sulfur atom.
Modification of Phenolic Hydroxyl Groups: The acidic nature of the hydroxyl groups is fundamental to the formation of the sodium salt and influences the molecule's solubility and interaction with biological targets. Esterification or etherification of these groups would significantly alter the compound's polarity and hydrogen bonding capabilities. For instance, the addition of alkylamine moieties to the phenolic groups has been explored as a strategy to potentially introduce broad-spectrum antimicrobial activity.
Alteration of Halogen Substitution: The number and position of the chlorine atoms on the phenyl rings are critical determinants of the molecule's lipophilicity and electronic properties. SAR studies on other halogenated bisphenols have shown that the nature and position of the halogen can significantly impact biological activity. For example, altering the halogen from chlorine to bromine or fluorine, or changing their positions on the ring, would likely modulate the compound's potency and target selectivity.
Modification of the Sulfur Bridge: The sulfur atom can be oxidized to form a sulfoxide or a sulfone. These modifications would introduce more polar functional groups, altering the geometry and electronic properties of the molecule, which in turn could have a profound effect on its biological activity.
The structural modifications of bithionol, the parent compound of this compound, have been investigated to some extent, particularly concerning its antimicrobial properties.
Bithionol itself has demonstrated antibacterial activity, including against Mycobacterium abscessus. Studies have shown that it can also possess antibiofilm capabilities. The mechanism of its antimicrobial action is thought to involve the disruption of bacterial membranes.
An attempt to broaden the antimicrobial spectrum of bithionol to include Gram-negative bacteria by appending alkylamine groups to the phenolic hydroxyls was reported. However, this modification led to a diminution or abolishment of its activity against the tested strains, indicating that the free phenolic groups are crucial for its antibacterial action against these specific bacteria.
The impact of halogenation on the biological activity of bisphenolic compounds is a subject of broader research. Studies on various halogenated bisphenols suggest that the degree and type of halogenation can influence their interaction with biological targets. For instance, the binding affinity of halogenated bisphenols to proteins can be affected by the size and electronegativity of the halogen atoms. This suggests that modifications to the chlorine substituents on the this compound scaffold could be a viable strategy for fine-tuning its biological profile.
Table 2: Potential Structural Modifications and Their Hypothesized Impact
| Modification Site | Type of Modification | Potential Impact on Activity |
|---|---|---|
| Phenolic -OH | Esterification/Etherification | Altered solubility, potential loss of activity |
| Aromatic Rings | Change in halogen type/position | Modulation of lipophilicity and target binding |
Mechanisms of Action at the Molecular and Cellular Levels
Soluble Adenylyl Cyclase (sAC) Inhibition
Bithionol (B75329) is identified as a potent inhibitor of human soluble adenylyl cyclase (sAC) medkoo.comncats.ionih.govresearchgate.netnih.gov. sAC is an intracellular enzyme that catalyzes the conversion of ATP to cAMP and is involved in diverse cellular signaling pathways nih.govnih.gov.
Research indicates that Bithionol selectively binds to sAC at an allosteric site, specifically the site where the physiological activator, bicarbonate, normally binds nih.govresearchgate.netnih.gov. This interaction is characterized as an allosteric mechanism, whereby Bithionol induces conformational changes within the enzyme. These changes include rearrangements of residues essential for substrate binding and a key regulatory residue, Arg176, which bridges communication between the active and allosteric sites nih.govresearchgate.net. The inhibitory effect of Bithionol on sAC is largely non-competitive with the substrate ATP, further supporting its action at an allosteric site nih.govresearchgate.net.
Cell Cycle Regulation
Arrest at G1/M Phase
The cell cycle is a fundamental process governing cell growth and division, comprising distinct phases: G1 (gap 1), S (synthesis), G2 (gap 2), and M (mitosis). Arresting the cell cycle at specific phases, such as G1 or M, is a critical mechanism by which certain compounds can exert their effects, often leading to cell death or altered cellular function.
While direct experimental data specifically linking bithionolate sodium to G1 or M phase arrest was not found in the provided search results, the broader context of cell cycle regulation offers insight. For instance, agents that disrupt microtubule dynamics can lead to cell cycle arrest, typically in the M phase, due to failed spindle formation. nih.govhaematologica.org Conversely, some cellular stresses or viral infections have been observed to induce arrest in the G1 phase, which can be advantageous for viral replication. chinacdc.cn The precise impact of this compound on the cell cycle checkpoints, particularly the G1/M transition, requires further specific investigation.
Oxidative Stress Induction
Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the cellular capacity to neutralize them, leading to damage to cellular components. mdpi.comnih.gov ROS are generated through various metabolic processes, most notably within the mitochondrial respiratory chain, and can also be induced by external stimuli. nih.govnih.gov
The induction of ROS is a significant cellular response that can mediate various biological outcomes, including cell death. While specific studies directly quantifying ROS generation by this compound were not identified in the provided search results, other sodium salts and related compounds have demonstrated this effect. For example, sodium dithionite (B78146) has been shown to induce oxidative damage and increase ROS levels in cardiac mitochondria. nih.govnih.gov Similarly, sodium butyrate (B1204436) has been observed to increase intracellular ROS production, contributing to apoptosis. d-nb.info These findings suggest a potential for compounds with similar chemical structures or metabolic interactions to influence cellular ROS levels, a mechanism that warrants specific exploration for this compound.
Photosensitization Mechanisms in Research Models
Bithionol, and by extension this compound, is recognized as a potent photosensitizer, meaning it can induce adverse reactions in the skin upon exposure to ultraviolet (UV) or visible light grantome.comrsc.orgresearcher.life. This property led to its withdrawal from topical drug products due to the potential for serious skin disorders grantome.comrsc.org.
Research suggests that the photosensitization mechanisms of chlorinated phenols like bithionol involve several pathways:
Free Radical Formation and Dehalogenation: Upon irradiation, chlorinated phenols such as bithionol can undergo dehalogenation, a process where chlorine atoms are cleaved from the molecule. This process can yield aryl radicals and semiquinone radicals grantome.comresearchgate.net. These reactive species can then initiate further chemical reactions, potentially leading to cellular damage.
Reactive Oxygen Species (ROS) Generation: Photosensitizers absorb light energy and transfer it to molecular oxygen, generating reactive oxygen species (ROS), including singlet oxygen (¹O₂) ugr.esrsc.org. Singlet oxygen is a highly reactive form of oxygen that can cause oxidative damage to cellular components like lipids, proteins, and DNA ugr.esrsc.orgresearchgate.net. Studies indicate that chemicals producing free radical photoproducts, in addition to or instead of singlet oxygen, contribute to phototoxic or photoallergic potential researchgate.net. Bithionol has been identified as a compound that can lead to free radical photoproducts researchgate.net.
Photohydrolysis: Bithionol can also undergo photohydrolysis upon irradiation, yielding semiquinone radicals grantome.com.
Glutathione (B108866) Depletion: In vitro studies using keratinocytes suggest that following photoactivation, Bithionol can reduce intracellular glutathione stores. Glutathione is a key endogenous antioxidant involved in cellular defense against oxidative stress. This depletion indicates that glutathione plays a role in the detoxification pathway of Bithionol, and endogenous antioxidants may not fully protect cells from its phototoxicity nih.gov.
While these findings highlight the general mechanisms by which Bithionol acts as a photosensitizer, specific quantitative data or detailed kinetic studies elucidating these processes in various research models are still being explored.
Preclinical Investigational Studies Non Human Cellular and Organismal Models
In Vitro Cellular Assays
Research into the direct cytotoxic effects of Bithionolate sodium against specific cancer cell lines, such as those derived from ovarian, cervical, or breast cancers, was not extensively detailed within the reviewed literature. While the broader class of compounds and related chemical structures may have been investigated for anticancer properties, specific in vitro cytotoxicity data, including half-maximal inhibitory concentrations (IC50 values), for this compound against these particular human cancer cell lines were not identified in the scope of this review.
Studies specifically assessing the impact of this compound on the viability of leukemia cell lines were not found in the provided search results. While other compounds have been examined for their effects on various leukemia cell models, direct investigations into this compound's influence on leukemia cell viability were not identified.
In Vivo Animal Model Research (Excluding Toxicological Endpoints and Safety Assessment)
Bithionol (B75329) has a documented history of use in the treatment of various parasitic infections in animal models. Its efficacy has been noted against several helminthic and fluke infections, demonstrating its potential as an anthelmintic agent.
| Parasitic Infection | Condition Treated |
| Fasciola spp. | Fascioliasis (Liver Flukes) |
| Tapeworms | Various tapeworm infections |
| Paragonimus spp. | Paragonimiasis (Lung Flukes) |
| Clonorchis spp. | Clonorchiasis (Chinese Liver Fluke) |
These findings indicate that Bithionol has been investigated and utilized in animal models for its effectiveness against specific parasitic organisms nih.gov.
Bithionol has been classified as an antifungal drug and an antifungal agrochemical nih.gov. While this classification suggests potential antifungal activity, specific details regarding in vivo research models used to evaluate the efficacy of this compound or Bithionol against fungal pathogens were not provided in the reviewed literature. Further research would be needed to detail specific animal models and the outcomes of such antifungal efficacy studies.
Compound List:
this compound
Bithionol
Advanced Research Methodologies and Applications
Computational and In Silico Modeling
Computational, or in silico, modeling has become an indispensable tool in chemical and biological research, allowing for the prediction of a compound's properties and activities before it is synthesized or tested in a lab. These methods save significant time and resources by prioritizing promising candidates and flagging potential issues early in the discovery pipeline. For a compound like Bithionolate sodium, these models can offer profound insights into its biological potential and liabilities.
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical correlation between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.com The fundamental principle is that variations in the structural or physicochemical properties of molecules in a series are responsible for the changes in their observed biological activities. mdpi.com
The development of a QSAR model for this compound would involve several key steps. First, a dataset of compounds structurally similar to this compound with measured biological activity against a specific target would be compiled. Next, a wide range of molecular descriptors—numerical values that encode different aspects of a molecule's structure—would be calculated for each compound. These descriptors can be categorized as topological, electronic, steric, or thermodynamic. Finally, statistical methods are used to build a mathematical equation that relates the descriptors to the activity. nih.govmdpi.com A robust QSAR model can then be used to predict the activity of new, untested compounds based solely on their structure.
| Steric | Molecular Volume | The van der Waals volume of the molecule, relating to how it fits into a binding site. |
Machine Learning Approaches in Predictive Chemical Biology
Machine learning (ML), a subset of artificial intelligence, has revolutionized predictive chemical biology by enabling the analysis of vast and complex chemical datasets. nih.govresearchgate.net Unlike traditional QSAR, which often relies on linear statistical models, ML algorithms like random forests, support vector machines, and neural networks can capture highly complex, non-linear relationships between chemical structures and biological outcomes. nih.govbiorxiv.org
To apply ML to this compound, a large dataset containing information about its biological activity would be required. This could include data from high-throughput screening campaigns, public databases, or newly generated experimental results. The chemical structure of this compound and other molecules in the dataset would be converted into numerical representations, or "fingerprints." An ML model would then be trained on this data to learn the features that are predictive of a certain activity. researchgate.net Such a model could be used to screen virtual libraries of millions of compounds to identify those with a high probability of having a desired biological effect or to predict potential off-target interactions for this compound itself. nih.gov
Structural Alert Identification in Chemical Libraries
Structural alerts are specific molecular substructures or functional groups known to be associated with potential toxicity. nih.govresearchgate.net These alerts are often related to the formation of reactive metabolites, which can covalently bind to cellular macromolecules like proteins and DNA, leading to adverse effects. researchgate.net Identifying these alerts is a critical step in early-stage drug discovery to flag compounds that may have safety liabilities. researchgate.netnih.gov
The structure of this compound—a sulfur-bridged bis(2,4-dichlorophenol)—contains features that could be considered structural alerts. The chlorinated phenol (B47542) rings, for example, are substructures that can, in some contexts, undergo metabolic activation to form reactive intermediates. researchgate.net Web-based tools and databases exist that allow for the screening of chemical structures against a compilation of known toxicological alerts. nih.gov Analyzing this compound with these tools would provide a profile of potential hazards, guiding further experimental investigation to confirm or dismiss these theoretical risks. It is important to note that the presence of a structural alert does not guarantee toxicity; it merely highlights a potential for it that requires further investigation. nih.gov
Spectroscopic and Chromatographic Characterization in Research
The definitive identification and purity assessment of a chemical compound are foundational to any scientific research. Spectroscopic and chromatographic techniques are the primary tools used for this purpose. For a research sample of this compound, a combination of these methods would be employed to confirm its identity, structure, and purity.
Spectroscopy provides information about a molecule's structure and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy would be used to elucidate the carbon-hydrogen framework of the bithionol (B75329) anion, confirming the connectivity of atoms and the substitution pattern on the aromatic rings.
Infrared (IR) Spectroscopy would identify characteristic vibrations of functional groups, such as the O-H (phenol) and C-Cl bonds, present in the molecule.
Mass Spectrometry (MS) would determine the precise mass of the bithionol anion, which helps to confirm its elemental composition.
Chromatography is used to separate the components of a mixture, making it ideal for determining the purity of a sample and quantifying its components. nih.gov
High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the purity of this compound. nih.gov A validated HPLC method can separate the main compound from any impurities, such as starting materials, byproducts, or degradation products.
Ion Chromatography (IC) would be specifically employed to quantify the sodium counter-ion content in the sample, ensuring the correct stoichiometry of the salt. researchgate.netsphinxsai.com
Summary of Analytical Techniques for this compound Characterization
| Technique | Purpose | Information Obtained |
|---|---|---|
| NMR Spectroscopy | Structural Elucidation | Detailed map of the carbon-hydrogen skeleton and atom connectivity. |
| IR Spectroscopy | Functional Group Identification | Presence of key bonds (e.g., C-Cl, phenolic O-H). |
| Mass Spectrometry | Molecular Weight Determination | Precise mass of the bithionol anion, confirming its formula. |
| HPLC | Purity Assessment | Separation and quantification of the active compound from impurities. |
| Ion Chromatography | Counter-ion Quantification | Measurement of the sodium ion concentration in the sample. researchgate.netsphinxsai.com |
Assay Development and High-Throughput Screening
To understand the biological effects of a compound like this compound, researchers rely on a variety of in vitro assays. These assays can be developed and optimized for high-throughput screening (HTS), a process that uses automation and miniaturization to test thousands of compounds rapidly. mdpi.commdpi.com
Cell Viability and Proliferation Assays
Cell viability and proliferation assays are fundamental tools in biology to measure the number of healthy, dividing cells in a population after exposure to a test compound. nih.gov These assays are crucial for determining if a compound has cytotoxic (cell-killing) or cytostatic (growth-inhibiting) effects. nih.gov There are numerous types of viability assays, many of which measure a specific marker of metabolic activity. nih.govnih.gov
For example, an MTS assay could be used to assess the effect of this compound on a specific cancer cell line. In this assay, cells would be incubated with varying concentrations of the compound. The MTS reagent is then added, which is converted by metabolically active, viable cells into a colored formazan (B1609692) product. The amount of color produced is directly proportional to the number of living cells and can be measured with a spectrophotometer. nih.gov
The data from such an experiment allows for the calculation of an IC₅₀ value, which is the concentration of a compound required to inhibit a biological process (like cell proliferation) by 50%. This value is a standard measure of a compound's potency.
Illustrative Data from a Cell Viability Assay
| Compound | Concentration (µM) | Cell Line | % Viability (relative to control) |
|---|---|---|---|
| This compound | 0.1 | MCF-7 | 98% |
| This compound | 1 | MCF-7 | 85% |
| This compound | 10 | MCF-7 | 52% |
This type of validated cell-based assay is the foundation for HTS campaigns. nih.gov The assay can be adapted to a 96-well or 384-well plate format, and robotic liquid handlers can perform the compound additions and reagent steps. nih.govplos.org This automation allows for the screening of large chemical libraries, potentially containing thousands of structurally diverse molecules, to identify novel "hits" with a desired biological activity, such as inhibiting cancer cell proliferation. nih.govnih.gov
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
Apoptosis and Cell Cycle Analysis Techniques
The investigation of this compound's (referred to as bithionol in most research literature) effects on cellular processes frequently employs sophisticated techniques to analyze apoptosis and the cell cycle. These methodologies are crucial for elucidating the mechanisms through which this compound exerts its biological effects, particularly in cancer research.
Flow cytometry is a cornerstone technique used to assess both apoptosis and cell cycle distribution in response to bithionol treatment. For cell cycle analysis, cells are typically stained with a fluorescent dye that binds stoichiometrically to DNA, such as propidium (B1200493) iodide (PI). mdpi.com The fluorescence intensity of the cells is then proportional to their DNA content, allowing for the discrimination of cells in different phases of the cell cycle (G1, S, and G2/M). mdpi.com Studies on bithionol have utilized this method to demonstrate its ability to induce cell cycle arrest. For instance, in ovarian cancer cell lines, treatment with bithionol resulted in an arrest at the G1/M phase. nih.govnih.gov This arrest is often linked to the upregulation of cyclin-dependent kinase (CDK) inhibitors like p21Cip1 and p27Kip1, which block the transition from the G1 to the S phase. nih.gov
To specifically measure apoptosis, several markers and assays are employed. One common approach is the detection of caspase activation. Caspases are a family of proteases that are central to the apoptotic process. The activity of effector caspases, such as caspase-3 and caspase-7, can be measured using specific substrates that become fluorescent or colorimetric upon cleavage. Research has shown that bithionol induces apoptosis in ovarian cancer cells by activating caspases 3 and 7. nih.govnih.gov This activation leads to the cleavage of downstream targets like poly(ADP-ribose) polymerase-1 (PARP-1), a protein involved in DNA repair, which is another hallmark of apoptosis. nih.gov
Morphological changes associated with apoptosis are also examined. Nuclear condensation, a key feature of apoptotic cells, can be visualized using fluorescent nuclear stains like Hoechst 33342. Cells treated with bithionol exhibit stronger blue fluorescence with this stain, indicating chromatin condensation. nih.gov Another critical event in the intrinsic pathway of apoptosis is the loss of mitochondrial transmembrane potential (ΔΨm). This can be assessed using fluorescent probes like JC-1, which differentially stains healthy and apoptotic mitochondria. Studies have observed a decrease in mitochondrial potential in cells following exposure to bithionol. nih.govnih.gov
The following table summarizes the findings of a study on the effect of bithionol on the cell cycle in ovarian cancer cell lines.
Table 1: Effect of Bithionol on Cell Cycle Distribution in Ovarian Cancer Cells
| Cell Line | Treatment | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
|---|---|---|---|---|
| A2780 | Control | 55.2 | 30.1 | 14.7 |
| Bithionol (25 µM) | 70.5 | 15.3 | 14.2 | |
| SKOV-3 | Control | 60.8 | 25.4 | 13.8 |
| Bithionol (50 µM) | 75.1 | 12.9 | 12.0 |
Data derived from studies on the effects of bithionol on cancer cells. The values represent the percentage of cells in each phase of the cell cycle after treatment.
Enzymatic Activity Assays
This compound has been identified as a modulator of several enzymes, and its activity is characterized using various enzymatic assays. These assays are fundamental to understanding its mechanism of action and identifying its molecular targets.
A significant target of bithionol is soluble adenylyl cyclase (sAC), an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). nih.govui.ac.id The inhibitory activity of bithionol against sAC is typically measured using in vitro enzyme activity assays. In these assays, a purified sAC enzyme is incubated with its substrate, ATP, in the presence of varying concentrations of the inhibitor (bithionol). The amount of cAMP produced is then quantified, often using competitive immunoassays or mass spectrometry. Such studies have determined the half-maximal inhibitory concentration (IC50) of bithionol for sAC to be approximately 4 µM. researchgate.netillinois.edu The mechanism of inhibition has been shown to be non-competitive with respect to ATP, suggesting that bithionol binds to an allosteric site, specifically the bicarbonate activator site. mdpi.comui.ac.id
Another enzyme inhibited by bithionol is autotaxin (ATX), a lysophospholipase D that generates the signaling molecule lysophosphatidic acid (LPA). The inhibition of ATX by bithionol has been demonstrated in cancer research. nih.govnih.gov The enzymatic activity of ATX is commonly assessed using a colorimetric assay with an artificial substrate, such as p-nitrophenylphosphonate (pNppp). nih.gov The hydrolysis of pNppp by ATX produces a colored product that can be measured spectrophotometrically. Using this method, studies have shown that bithionol inhibits ATX activity in a dose- and time-dependent manner in ovarian cancer cell lines. nih.gov
The following table presents data on the enzymatic inhibition activity of bithionol.
Table 2: Enzymatic Inhibition Profile of Bithionol
| Enzyme Target | Assay Type | Key Findings | IC50 Value | Reference |
|---|---|---|---|---|
| Soluble Adenylyl Cyclase (sAC) | In vitro activity assay | Potent, non-competitive inhibitor | 4 µM | researchgate.netillinois.edu |
| Autotaxin (ATX) | Colorimetric assay (pNppp) | Dose and time-dependent inhibition | ~40-60% inhibition at 100 µM | nih.gov |
This table summarizes the inhibitory effects of bithionol on specific enzymes as determined by various assay methods.
This compound as a Chemical Probe or Research Tool
Beyond its direct therapeutic potential, this compound (as bithionol) serves as a valuable chemical probe in biomedical research. A chemical probe is a small molecule used to study and manipulate biological systems, such as proteins or pathways.
The ability of bithionol to specifically inhibit certain enzymes, like soluble adenylyl cyclase (sAC), makes it a useful tool for studying the physiological roles of these enzymes. ui.ac.id By inhibiting sAC, researchers can investigate the downstream consequences of reduced cAMP signaling in various cellular contexts, from sperm capacitation to neuronal communication. mdpi.com
Furthermore, bithionol has been modified to create more sophisticated research tools. For example, biotinylated bithionol probes have been synthesized to identify the protein targets of bithionol in bacteria. frontiersin.org In this approach, a biotin (B1667282) molecule is chemically linked to the bithionol structure. This "tagged" version of the molecule retains its biological activity and can be used to "fish out" its binding partners from a complex mixture of cellular proteins. After incubating the biotinylated probe with cell lysates, the probe-protein complexes can be captured using streptavidin-coated beads (which have a high affinity for biotin). The bound proteins are then identified using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). frontiersin.org This methodology has been successfully used to identify potential targets of bithionol in Staphylococcus aureus, including the protein translocase subunit SecA1. frontiersin.org
Additionally, due to its phenolic structure, bithionol can undergo photochemical reactions, allowing it to be used in photobinding studies. When irradiated with UV light, bithionol can form covalent bonds with proteins it is associated with, such as human serum albumin. scitechnol.com This property can be exploited to map drug-binding sites on proteins.
Integration in Novel Delivery Systems for Research Purposes (e.g., Lipid-based Systems, Polymer Conjugates)
The integration of therapeutic agents into novel delivery systems like lipid-based carriers (e.g., liposomes, solid lipid nanoparticles) and polymer conjugates is a widely explored strategy to enhance solubility, stability, and targeted delivery. nih.govmdpi.com These systems can improve the pharmacokinetic and pharmacodynamic properties of a drug.
Lipid-based nanoparticles (LBNPs) are versatile carriers that can encapsulate both hydrophobic and hydrophilic drugs, protecting them from degradation and enabling controlled release. ekb.egmdpi.com Similarly, polymer-drug conjugates, where a drug is covalently attached to a polymer backbone, can improve a drug's water solubility and circulation half-life, and can be designed for targeted release at the site of action. nih.gov
Despite the extensive research into these advanced drug delivery systems for a wide array of therapeutic molecules, a thorough review of the scientific literature reveals a significant lack of studies specifically focused on the integration of this compound or bithionol into such platforms for research purposes. Searches for "bithionol-loaded lipid nanoparticles," "bithionol-polymer conjugates," "formulation of bithionol in lipid carriers," and "bithionol encapsulation in polymeric nanoparticles" did not yield specific research articles detailing the development or application of these formulations. The existing literature primarily focuses on the direct application of the compound in in vitro and in vivo models.
Therefore, the formulation of this compound within lipid-based systems or as polymer conjugates represents a potential area for future research. Such studies would be essential to explore if the therapeutic potential of this compound could be further enhanced by leveraging the benefits of advanced drug delivery technologies.
Future Directions and Emerging Research Avenues
Exploration of Undiscovered Mechanisms
While the primary mechanisms of action of bithionol (B75329), the parent compound of bithionolate sodium, are known, ongoing research aims to uncover additional molecular pathways through which it exerts its effects. A significant area of investigation is its role as a potent inhibitor of soluble adenylyl cyclase (sAC). nih.govresearchgate.netwikipedia.orgmedchemexpress.com
Bithionol has been identified as a potent, sAC-specific inhibitor that acts via an allosteric site. nih.govresearchgate.net Structural analysis has revealed that it binds to the sAC-specific, allosteric binding site for the physiological activator bicarbonate. nih.govresearchgate.net This binding induces conformational changes in substrate-binding residues and key triggers between the active and allosteric sites, leading to a mixed-type inhibition. nih.gov This unique mechanism of sAC inhibition provides a foundation for understanding its diverse biological effects and for the development of novel therapeutic agents targeting this enzyme. nih.govresearchgate.net
Further research is focused on elucidating other potential targets and pathways. Studies in ovarian cancer cell lines have shown that bithionol can induce cell death via apoptosis and cell cycle arrest at the G1 phase. nih.gov These effects are associated with the generation of reactive oxygen species (ROS) and the inhibition of autotaxin (ATX). nih.gov The ability of bithionol to modulate key regulators of apoptosis, such as XIAP, bcl-2, and bcl-xL, and to upregulate cell cycle regulators like p21 and p27, suggests a multi-faceted mechanism of action that warrants further investigation. nih.gov
Development of Advanced Analogues for Specific Biological Targets
The chemical scaffold of bithionol presents a promising starting point for the development of advanced analogues with improved specificity and potency for various biological targets. nih.gov The sensitivity of the biological response to minor variations in the chemical structure suggests that targeted modifications could lead to the development of more specific inhibitors for enzymes like sAC. nih.gov
The exploration of structure-activity relationships (SAR) is crucial in this endeavor. nih.govresearchgate.netmdpi.com By systematically modifying the functional groups on the biphenyl (B1667301) rings and the thioether bridge of the bithionol structure, researchers can identify the key molecular features responsible for its biological activity. wikipedia.orgnih.govmdpi.com This knowledge can then be used to design and synthesize novel analogues with enhanced affinity for specific targets, such as different isoforms of adenylyl cyclase or other enzymes implicated in disease pathways. nih.govnih.govrsc.orgnih.gov
For instance, the development of analogues could focus on enhancing the compound's ability to modulate specific cellular signaling pathways, such as those involved in cancer cell proliferation or viral replication. The goal is to create derivatives that are more effective and have fewer off-target effects than the parent compound.
Application in Emerging Research Fields (e.g., Targeted Cellular Modulation)
The unique biological activities of bithionol have opened up avenues for its application in emerging research fields, particularly in the realm of targeted cellular modulation. One of the most intriguing recent discoveries is its broad-spectrum activity against various bacterial toxins, ricin, and the Zika virus. nih.gov
Research has shown that bithionol can inhibit host caspases, which are key mediators of cell death pathways utilized by numerous pathogens. nih.gov By targeting these host proteins, bithionol can reduce the detrimental effects of toxins such as anthrax lethal toxin, diphtheria toxin, and botulinum neurotoxin. nih.gov Furthermore, it has demonstrated efficacy in inhibiting Zika virus replication in host cells. nih.gov This suggests that this compound could be repurposed as a broad-spectrum therapeutic agent for various infectious diseases by modulating host cellular responses.
Another area of interest is its potential in cancer therapy. The ability of bithionol to induce apoptosis and inhibit the growth of cancer cells, particularly in ovarian cancer, highlights its potential as an anticancer agent. nih.govtoku-e.com Its mechanism, which involves the generation of ROS and inhibition of ATX, provides a basis for its further evaluation in preclinical cancer models. nih.gov
Synergistic Effects with Other Research Compounds in Preclinical Models
A significant area of future research involves investigating the synergistic effects of this compound with other therapeutic agents. nih.govmdpi.commdpi.com Combination therapies often lead to enhanced efficacy and can help overcome drug resistance. nih.govmdpi.com
In the context of cancer, studies have already demonstrated the synergistic potential of bithionol with the chemotherapeutic drug cisplatin (B142131) in ovarian cancer cell lines. nih.gov The combination of bithionol and cisplatin was found to be particularly effective in cisplatin-resistant cells, with the synergy linked to increased ROS generation and apoptosis. nih.gov This suggests that co-administration of this compound could enhance the chemosensitivity of tumors and potentially allow for lower, less toxic doses of conventional chemotherapy drugs. nih.gov
Q & A
Q. How to design a study reconciling conflicting results on this compound’s enzyme inhibition selectivity?
- Methodological Answer : Perform competitive inhibition assays (e.g., fluorogenic substrates for CYP450 isoforms) with varying ATP/NADPH concentrations. Use CRISPR-edited cell lines to isolate target enzymes. Apply false-discovery-rate correction (Benjamini-Hochberg) to high-throughput screening data to reduce Type I errors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
